

Comparative Metabolomics of Cells Treated with Pentoxifylline (3,7-DMF)

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Compound of Interest

Compound Name: 3,7-DMF

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A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic effects of Pentoxifylline (3,7-dimethyl-1-(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione), a methylxanthine derivative, on various cell types. While comprehensive, direct comparative metabolomics studies on Pentoxifylline are limited in publicly available literature, this document synthesizes findings from various studies that elucidate its impact on cellular metabolism and related signaling pathways. The information is intended to support further research and drug development efforts.

Data Presentation: Summary of Metabolic Effects

The following table summarizes the known metabolic and physiological effects of Pentoxifylline treatment based on current research. It is important to note that these findings are derived from studies that may not have employed global untargeted metabolomics but rather focused on specific metabolic pathways or markers.

| Metabolic Process/Pathway | Cell/System Type | Observed Effect of Pentoxifylline Treatment | Key Findings | Reference |
|---------------------------|-----------------------------|---|---|-----------|
| Glucose Metabolism | Obese/diabetic (ob/ob) mice | Increased intestinal glucose absorption and postprandial hyperglycemia. | Pentoxifylline enhanced the mRNA and protein expression of jejunal glucose transporter 2 (GLUT2). | [1] |
| Lipid Metabolism | Obese/diabetic (ob/ob) mice | Exacerbated fatty liver and increased hepatic lipogenesis. | Increased hepatic activity of carbohydrate response element binding protein (ChREBP) and enhanced expression of acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS). | [1] |
| Protein Metabolism | Sepsis model in rats | Decreased muscle protein wasting. | Mitigated the loss of muscle protein and partially prevented the decrease in muscle protein synthesis induced by infection. | [2] |

| | | | | |
|--------------------------|---------------------------------|--|---|-----|
| Oxidative Stress | D-galactose-induced aging mice | Enhanced antioxidative capability. | Reduced oxidative damage and increased activation of Nrf2. | [3] |
| Mitochondrial Biogenesis | D-galactose-induced aging mice | Promoted mitochondrial biogenesis. | Upregulated PGC-1 α -dependent mitochondrial biogenesis genes. | [3] |
| Extracellular Matrix | Asthmatic bronchial fibroblasts | Attenuated fibroblast-to-myofibroblast transition. | Reduced the formation of myofibroblasts induced by transforming growth factor β 1 (TGF- β 1). | [4] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the findings.

In Vivo Study of Metabolic Effects in Mice

- Animal Model: Lean and obese/diabetic ob/ob mice were used.
- Treatment: Pentoxifylline was administered at a dose of 100 mg·kg⁻¹·day⁻¹ for either 4 days or 3 weeks.[1]
- Metabolite Analysis: Plasma lipids, glucose, and other metabolites were measured using standard enzymatic assays. Hepatic lipids were assessed in vivo using magnetic resonance spectroscopy and confirmed by histological analysis of liver sections.[1]

- Gene and Protein Expression: Hepatic extracts were analyzed by RT-PCR for gene expression and Western blotting for protein levels of key metabolic enzymes and transcription factors.[1]

Cell Culture and Treatment for Signaling Pathway Analysis

- Cell Line: Human cervical cancer cells (CaSki).
- Culture Conditions: Cells were cultured in appropriate media and treated with TNF- α and/or TGF- β 1 to induce epithelial-mesenchymal transition (EMT).
- Pentoxifylline Treatment: Pentoxifylline was added to the culture medium at specified concentrations to assess its effect on EMT.
- Analysis: Changes in protein expression related to EMT and NF- κ B signaling (e.g., N-cadherin, Vimentin, I κ B α , p65) were evaluated by qPCR and in-cell Westerns.[5]

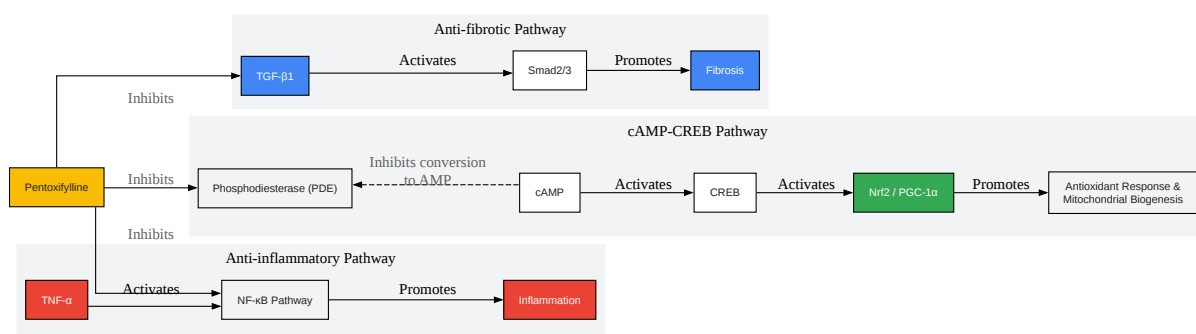
Metabolite Extraction for Untargeted Metabolomics (General Protocol)

While a specific untargeted metabolomics study for Pentoxifylline was not found, a general protocol for cultured cells is as follows:

- Cell Culture: Grow cells to a desired confluency (e.g., 80-90%).
- Quenching: Aspirate the culture medium and wash the cells rapidly with ice-cold phosphate-buffered saline (PBS) to remove extracellular metabolites. Immediately add a cold quenching solution (e.g., 80% methanol at -80°C) to arrest metabolic activity.[6]
- Metabolite Extraction: Scrape the cells in the quenching solution and transfer to a microcentrifuge tube. The extraction is typically performed using a solvent system like methanol/chloroform/water to separate polar and nonpolar metabolites.[6]
- Sample Preparation: The extracted fractions are then dried under vacuum and reconstituted in a suitable solvent for analysis by mass spectrometry or NMR.

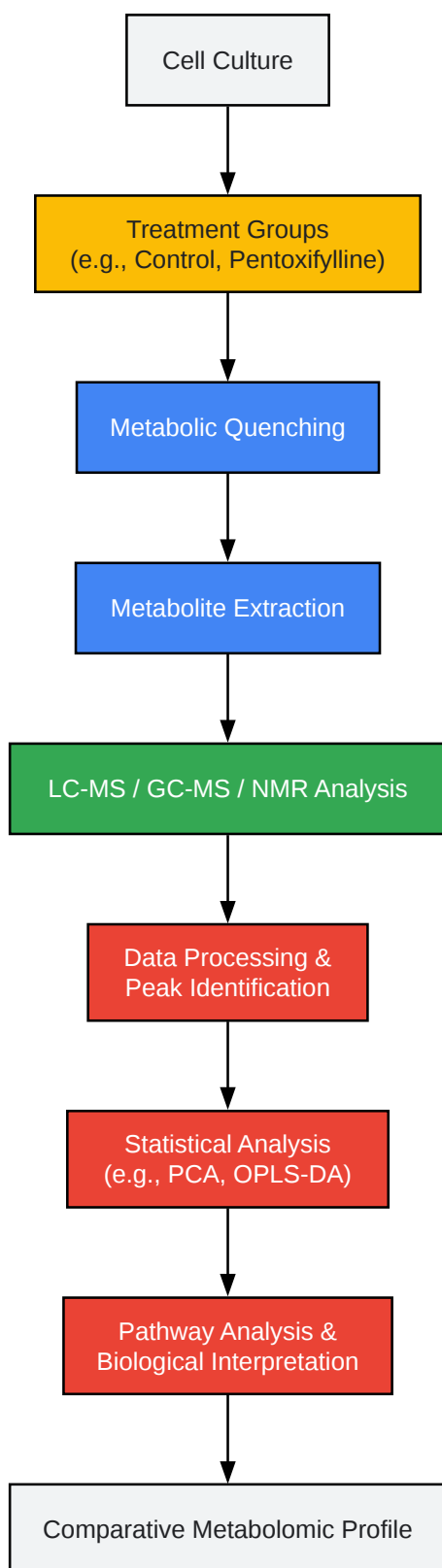
Mandatory Visualization

The following diagrams illustrate key signaling pathways modulated by Pentoxifylline and a general workflow for a comparative metabolomics experiment.



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Caption: Key signaling pathways modulated by Pentoxifylline.



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Caption: General workflow for a comparative metabolomics study.

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